molecular formula C11H23NO3Si B11867076 N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide CAS No. 630113-19-8

N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide

Cat. No.: B11867076
CAS No.: 630113-19-8
M. Wt: 245.39 g/mol
InChI Key: KHBRLYAMMKXPER-UHFFFAOYSA-N
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Description

N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups. The TBDMS group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:

    Starting Material: A hydroxyl-containing compound.

    Reagents: tert-Butyldimethylsilyl chloride, imidazole.

    Solvent: Dimethylformamide (DMF).

    Conditions: Room temperature.

The reaction proceeds via the formation of a reactive silylimidazole intermediate, which then reacts with the hydroxyl group to form the TBDMS-protected compound .

Industrial Production Methods

In an industrial setting, the production of N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety. The use of flow microreactors also allows for the efficient handling of hazardous reagents and the precise control of reaction times and temperatures .

Chemical Reactions Analysis

Types of Reactions

N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: The original hydroxyl group is regenerated upon removal of the TBDMS group.

Scientific Research Applications

N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide is widely used in scientific research due to its versatility and stability. Some of its applications include:

Mechanism of Action

The mechanism by which N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the strong Si-O bond and the steric hindrance provided by the tert-butyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide is unique due to its balance of stability and reactivity. The TBDMS group offers significant protection against hydrolysis and other side reactions, making it a preferred choice in many synthetic applications. Its stability under both acidic and basic conditions further enhances its utility in complex synthetic routes .

Biological Activity

N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide is a chemical compound recognized for its utility in organic synthesis, particularly as a protecting group for hydroxyl functionalities. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and research findings.

Molecular Characteristics:

PropertyValue
CAS Number630113-19-8
Molecular FormulaC11H23NO3Si
Molecular Weight245.39 g/mol
IUPAC NameN-[3-[tert-butyl(dimethyl)silyl]oxy-2-oxopropyl]acetamide
InChI KeyKHBRLYAMMKXPER-UHFFFAOYSA-N

This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in various chemical reactions.

The primary mechanism of action involves the formation of a stable silyl ether with hydroxyl groups. This reaction prevents hydroxyl groups from participating in unwanted side reactions during synthetic processes. The TBDMS group can be selectively removed using fluoride ions, regenerating the free hydroxyl group, which is crucial for subsequent reactions in multi-step syntheses .

1. Organic Synthesis

This compound is extensively used in organic chemistry as a protecting group. Its ability to stabilize reactive intermediates is particularly beneficial in the synthesis of complex molecules, allowing chemists to selectively protect and deprotect functional groups without compromising the integrity of the overall structure .

2. Pharmaceutical Development

This compound plays a significant role in pharmaceutical research, particularly in the development of biologically active molecules. The selective protection of hydroxyl groups is crucial when synthesizing drugs that require multiple functional groups to be manipulated without interference .

3. Biological Activity Studies

Research has indicated that compounds featuring TBDMS groups can exhibit various biological activities. For instance, derivatives of TBDMS-protected compounds have shown potential as agonists for nuclear receptors such as PPARγ, which are involved in metabolic regulation .

Case Study 1: Synthesis and Activity

A study explored the synthesis of a library of TBDMS-protected compounds to evaluate their biological activity against specific targets. The results demonstrated that certain derivatives exhibited notable activity as PPARγ agonists, suggesting potential therapeutic applications in metabolic disorders .

Case Study 2: Industrial Applications

In an industrial context, the use of this compound has been highlighted for its efficiency in producing fine chemicals. Its stability under various reaction conditions allows for streamlined processes, reducing waste and improving yield .

Properties

CAS No.

630113-19-8

Molecular Formula

C11H23NO3Si

Molecular Weight

245.39 g/mol

IUPAC Name

N-[3-[tert-butyl(dimethyl)silyl]oxy-2-oxopropyl]acetamide

InChI

InChI=1S/C11H23NO3Si/c1-9(13)12-7-10(14)8-15-16(5,6)11(2,3)4/h7-8H2,1-6H3,(H,12,13)

InChI Key

KHBRLYAMMKXPER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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